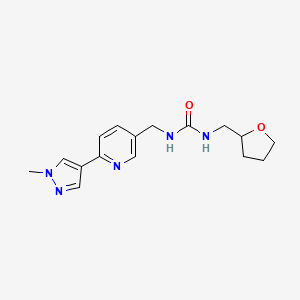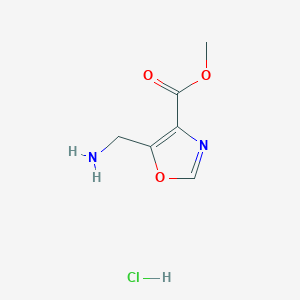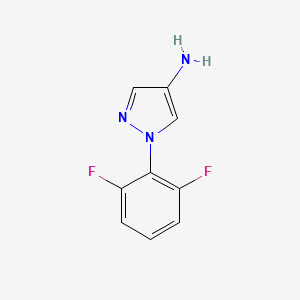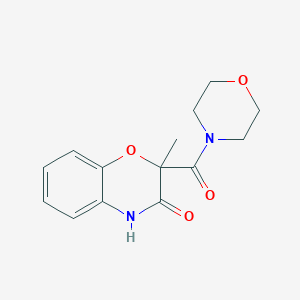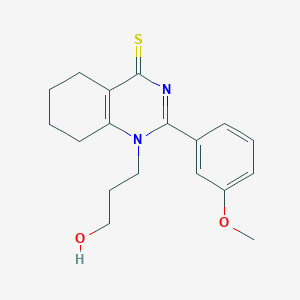
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality 1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a compound that can be studied within the broader category of quinazoline derivatives, which have been extensively researched for various applications in scientific research. A significant area of study includes the synthesis and structural analysis of these compounds, as demonstrated by Gupta and Chaudhary (2015), who explored the orientation of cyclization in the thiazolo-quinazoline heterocyclic system. They conducted studies using NMR, DFT, and X-ray diffraction, establishing the regiochemistry and structure of the cyclized products through extensive spectral data analysis (Gupta & Chaudhary, 2015).
Biological Activity and Applications
Quinazoline derivatives have shown a wide range of biological activities, making them valuable in the development of new therapeutic agents. Research into their analgesic, anticonvulsant, antimicrobial, and herbicidal activities has provided insights into their potential applications:
Analgesic Activity : Osarodion (2023) synthesized derivatives showing significant analgesic activity, highlighting the potential of quinazoline compounds in pain management solutions (Osarodion, 2023).
Anticonvulsant Evaluation : El-Azab, Eltahir, and Attia (2011) evaluated the anticonvulsant activity of novel quinazoline derivatives, finding some to be potent against electrically and chemically induced seizures, suggesting their use in epilepsy treatment (El-Azab, Eltahir, & Attia, 2011).
Antimicrobial Study : Gupta and Chaudhary (2012) investigated the antimicrobial activity of thiazolo and thiazino benzoquinazolines, finding promising activities against various microbial strains, which could lead to the development of new antimicrobial agents (Gupta & Chaudhary, 2012).
Herbicidal Activity : Wang et al. (2014) explored the herbicidal activity of triketone-containing quinazoline-2,4-diones, discovering compounds with broad-spectrum weed control and excellent crop selectivity. This research highlights the potential of quinazoline derivatives in agriculture (Wang et al., 2014).
Propiedades
IUPAC Name |
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-14-7-4-6-13(12-14)17-19-18(23)15-8-2-3-9-16(15)20(17)10-5-11-21/h4,6-7,12,21H,2-3,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKNXCHQVTYOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2CCCO)CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

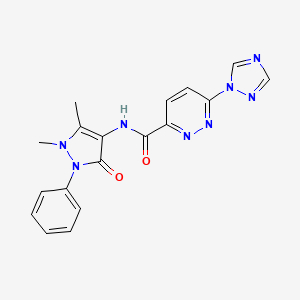
![5-ethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2675101.png)
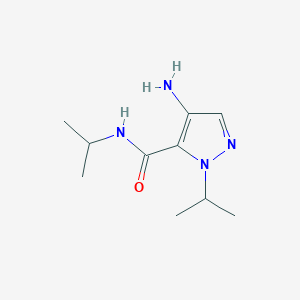
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2675103.png)
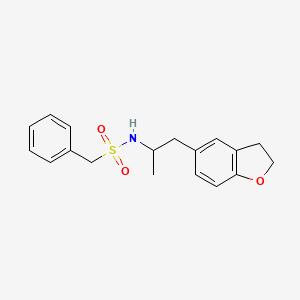
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide](/img/structure/B2675106.png)
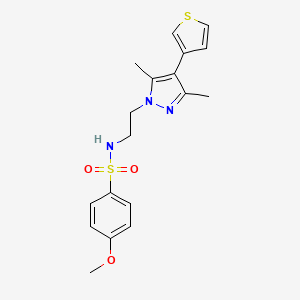
![1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B2675108.png)
![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2675110.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2675112.png)
